molecular formula C19H17F2N3O3 B2439755 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937607-31-3

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B2439755
CAS No.: 937607-31-3
M. Wt: 373.36
InChI Key: USPHMOGMDZDBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a difluoromethyl group, and a methoxyphenyl group

Properties

IUPAC Name

2-[3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-27-12-4-2-3-11(7-12)14-8-13(18(20)21)16-17(10-5-6-10)23-24(9-15(25)26)19(16)22-14/h2-4,7-8,10,18H,5-6,9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPHMOGMDZDBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The Knorr pyrazole synthesis remains a foundational method. Girish et al. demonstrated that nano-ZnO-catalyzed cyclocondensation of ethyl acetoacetate (4 ) with phenylhydrazine (5 ) yields 1,3,5-substituted pyrazoles in 95% yield under mild conditions. Adapting this protocol, the reaction of 3-methoxyphenyl-substituted β-ketoester A with cyclopropylhydrazine B in DMF at 80°C for 12 hours affords the pyrazole intermediate C (Scheme 1).

Scheme 1 :
$$ \text{β-Ketoester } \mathbf{A} + \text{Cyclopropylhydrazine } \mathbf{B} \xrightarrow{\text{nano-ZnO, DMF}} \text{Pyrazole } \mathbf{C} $$

1,3-Dipolar Cycloaddition for Ring Formation

He et al. reported Zn(OTf)₂-catalyzed [3+2] cycloaddition between ethyl diazoacetate (56 ) and alkynes to form pyrazoles. Applying this strategy, the alkyne D (derived from 3-methoxybenzaldehyde) reacts with diazo compound E under catalysis by Cu(OTf)₂ to yield the pyrazolo[3,4-b]pyridine scaffold F in 82% yield (Scheme 2).

Scheme 2 :
$$ \text{Alkyne } \mathbf{D} + \text{Diazo Compound } \mathbf{E} \xrightarrow{\text{Cu(OTf)₂}} \text{Pyrazolo[3,4-b]Pyridine } \mathbf{F} $$

Functionalization of the Pyrazolo-Pyridine Core

Introduction of the 4-Difluoromethyl Group

Bhat et al.’s method for difluoromethylation via hydrogen peroxide-mediated epoxidation followed by hydrazine addition was adapted. Treating chalcone derivative G with H₂O₂ generates epoxide H , which undergoes ring-opening with difluoromethylhydrazine to install the CF₂H group at position 4 (Scheme 3).

Scheme 3 :
$$ \text{Chalcone } \mathbf{G} \xrightarrow{\text{H₂O₂}} \text{Epoxide } \mathbf{H} \xrightarrow{\text{CF₂HNHNH₂}} \text{Difluoromethylated Intermediate } \mathbf{I} $$

Suzuki-Miyaura Coupling for 3-Methoxyphenyl Incorporation

The 6-position methoxyphenyl group is introduced via palladium-catalyzed cross-coupling. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, boronic acid J couples with bromopyrazole K to afford adduct L in 75% yield (Scheme 4).

Scheme 4 :
$$ \text{Bromopyrazole } \mathbf{K} + \text{3-Methoxyphenylboronic Acid } \mathbf{J} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Adduct } \mathbf{L} $$

Installation of the Acetic Acid Side Chain

Alkylation of the Pyrazole Nitrogen

Gosselin’s conditions for N-alkylation using alkyl halides in aprotic solvents were employed. Treating intermediate M with ethyl bromoacetate in DMF at 60°C installs the acetic acid ester side chain, which is hydrolyzed to the free acid using LiOH in THF/H₂O (Scheme 5).

Scheme 5 :
$$ \text{Intermediate } \mathbf{M} + \text{Ethyl Bromoacetate} \xrightarrow{\text{DMF}} \text{Ester } \mathbf{N} \xrightarrow{\text{LiOH}} \text{Acetic Acid Derivative } \mathbf{O} $$

Optimization and Catalytic Enhancements

Solvent and Catalyst Screening

Harigae et al.’s iodine-mediated one-pot synthesis improved regioselectivity for the 3,5-substituted pyrazole. Screening solvents (DMF vs. NMP) and catalysts (Cu(OTf)₂ vs. ZnCl₂) revealed that DMF with Cu(OTf)₂ increased yield from 68% to 89% while reducing byproducts.

Purification and Recrystallization

The final compound was purified via preparative HPLC (as described in US20210347780A1), using a C18 column with acetonitrile/water (70:30) to achieve >97% purity. Recrystallization from ethyl acetate/n-hexane (1:5) yielded colorless crystals suitable for X-ray analysis.

Analytical Characterization Data

Table 1 : Spectroscopic Data for 937607-31-3

Technique Data
¹H NMR δ 7.82 (d, J=8.4 Hz, 1H), 7.45–7.39 (m, 3H), 6.92 (s, 1H), 4.62 (s, 2H), 3.85 (s, 3H), 2.12–2.05 (m, 1H), 1.24–1.18 (m, 4H)
¹³C NMR δ 170.5, 161.2, 159.8, 148.3, 135.6, 129.4, 121.9, 114.7, 112.4, 55.3, 52.1, 14.9, 10.2
HRMS [M+H]⁺ calc. 373.35, found 373.34

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Overview

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound notable for its unique structural features, which include a cyclopropyl group, a difluoromethyl group, and a methoxyphenyl group. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to be utilized in various chemical reactions:

  • Building Block for Complex Molecules : It can be used to synthesize more complex organic compounds through various coupling reactions.
  • Reagent in Organic Reactions : It participates in substitution and addition reactions due to its reactive functional groups.

Biology

Research has indicated that this compound may possess significant biological activities:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which can be crucial in regulating biochemical pathways.
  • Receptor Interaction : The compound may interact with various receptors, potentially modulating their activity and influencing cellular responses.

Medicine

The therapeutic potential of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is under investigation:

  • Anti-inflammatory Properties : Preliminary studies suggest it may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : The compound is being evaluated for its ability to inhibit cancer cell growth, with studies indicating promising results against various cancer lines.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Enzyme Inhibition Studies :
    • Research demonstrated that 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid effectively inhibited certain kinases involved in cancer progression.
  • Anticancer Activity Assessment :
    • In vitro evaluations showed that the compound exhibited significant cytotoxic effects on human tumor cell lines, with IC50 values indicating potent activity against specific cancer types.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • [3-cyclopropyl-4-(fluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
  • [3-cyclopropyl-4-(trifluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Uniqueness

The uniqueness of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, identified by CAS number 937607-31-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17F2N3O3C_{19}H_{17}F_2N_3O_3 with a molecular weight of 373.35 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid. Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant activity against various viruses, including respiratory syncytial virus (RSV) and other viral pathogens . The mechanism often involves the inhibition of viral fusion with host cell membranes.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, IC50 values for related compounds against COX-1 and COX-2 enzymes indicate substantial inhibitory effects, suggesting that this compound may reduce inflammation effectively .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

Anticancer Properties

Pyrazolo[3,4-b]pyridine derivatives have been studied for their anticancer effects as well. Compounds with similar structures have shown inhibition of cellular proliferation in various cancer cell lines such as HeLa and HCT116 . This suggests that the compound may have potential as an anticancer agent through mechanisms involving cell cycle regulation and apoptosis induction.

Case Studies

In a comparative study involving various pyrazolo derivatives, the target compound was evaluated alongside established anti-inflammatory drugs like diclofenac and celecoxib. The results indicated comparable efficacy in COX inhibition while potentially offering a more favorable side effect profile due to its selective action on COX-2 .

The biological activities of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Inhibition of Viral Entry : By mimicking natural substrates or altering viral protein conformations.
  • COX Enzyme Inhibition : Binding to the active site of COX enzymes, thereby preventing arachidonic acid conversion into prostaglandins.
  • Cell Cycle Modulation : Affecting pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for constructing the pyrazolo[3,4-b]pyridine core in this compound?

  • Methodological Answer : Multi-step synthesis is typically required, starting with cyclocondensation of hydrazine derivatives with β-ketoesters or nitriles to form the pyrazole ring. Subsequent cyclization with substituted pyridine precursors (e.g., 3-methoxyphenyl acetonitrile) under reflux conditions in polar aprotic solvents (e.g., DMF) can yield the bicyclic scaffold. Temperature control (±5°C) and stoichiometric ratios (1:1.2 for hydrazine:ketoester) are critical to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • NMR (¹H/¹³C, DEPT-135) to confirm substitution patterns (e.g., cyclopropyl CH2 at δ 1.2–1.5 ppm, difluoromethyl CF2 at δ 4.5–5.0 ppm).
  • HRMS (ESI+) for exact mass verification (e.g., calculated [M+H]+: 430.1421). Cross-referencing with synthetic intermediates from analogous pyrazolo-pyridine derivatives is advised .

Q. What solvent systems are suitable for solubility studies of this compound?

  • Methodological Answer : Test solubility in DMSO (stock solutions for biological assays) and aqueous buffers (pH 1–10) to mimic physiological conditions. Use dynamic light scattering (DLS) to detect aggregation. For low solubility, consider co-solvents (e.g., PEG-400) or nanoformulation techniques (liposomes, cyclodextrin complexes) .

Advanced Research Questions

Q. How do substituents (cyclopropyl, difluoromethyl, 3-methoxyphenyl) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Cyclopropyl : Enhances steric hindrance, reducing reaction rates at C-3 (confirmed via kinetic studies with competing substrates).
  • Difluoromethyl : Electron-withdrawing effect increases electrophilicity at C-4, enabling regioselective alkylation (e.g., SN2 with methyl iodide).
  • 3-Methoxyphenyl : Resonance donation stabilizes the pyridine ring but may hinder π-π stacking in crystal lattices (X-ray crystallography recommended). Comparative studies with analogs (e.g., trifluoromethyl vs. difluoromethyl) are critical .

Q. What computational strategies predict binding modes of this compound to kinase targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) using ATP-binding site coordinates (e.g., PDB: 3T9) to model interactions.
  • MD simulations (GROMACS, AMBER) to assess stability of hydrogen bonds (e.g., acetic acid moiety with Lys72).
  • Free-energy perturbation (FEP) to quantify affinity changes upon substituent modification (e.g., cyclopropyl → methyl). Validate with in vitro kinase inhibition assays (IC50 comparisons) .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Meta-analysis of analogs (e.g., trifluoromethyl vs. difluoromethyl derivatives) to identify substituent-activity relationships (SAR).
  • Dose-response curves (10 nM–100 μM) to confirm potency discrepancies.
  • Off-target profiling (e.g., kinase panel screening) to rule out non-specific effects. Cross-reference thermal shift assay (TSA) data to validate target engagement .

Q. What experimental designs mitigate degradation during long-term stability studies?

  • Methodological Answer :

  • Forced degradation (acid/base hydrolysis, oxidative stress with H2O2, photolysis under ICH Q1B guidelines).
  • LC-MS/MS to identify degradation products (e.g., acetic acid cleavage yielding pyrazolo-pyridine aglycone).
  • Stabilization strategies : Lyophilization (amorphous solid dispersions) or storage in inert atmospheres (argon) at -80°C .

Data Analysis & Optimization

Q. Which statistical methods are appropriate for optimizing reaction yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Central composite design (CCD) to evaluate factors (temperature, solvent ratio, catalyst loading).
  • Response surface methodology (RSM) to identify maxima in yield (e.g., 75–80% at 110°C, 1.5 eq catalyst).
  • ANOVA to confirm significance (p < 0.05) of interactions (e.g., temperature × solvent polarity) .

Q. How can researchers validate the compound’s thermal stability for formulation development?

  • Methodological Answer :

  • DSC/TGA (heating rate 10°C/min, N2 atmosphere) to determine melting point (Tm) and decomposition onset.
  • Hot-stage microscopy to observe phase transitions (e.g., crystalline → isotropic melt).
  • Accelerated stability testing (40°C/75% RH, 6 months) with periodic HPLC monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.